molecular formula C23H24ClNO6S B140561 3-Chloroacetyl-3-demethylthiocolchicine CAS No. 148731-66-2

3-Chloroacetyl-3-demethylthiocolchicine

Cat. No. B140561
M. Wt: 478 g/mol
InChI Key: KXBYMXNKGWHCBS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroacetyl-3-demethylthiocolchicine is a synthetic derivative of colchicine, a natural compound found in the autumn crocus plant. This compound has been of great interest to the scientific community due to its potential applications in cancer research.

Scientific Research Applications

3-Chloroacetyl-3-demethylthiocolchicine has been shown to have potential applications in cancer research. Studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to play a key role in cancer recurrence and metastasis.

Mechanism Of Action

The mechanism of action of 3-Chloroacetyl-3-demethylthiocolchicine is similar to that of colchicine. It binds to tubulin, a protein that is essential for cell division, and disrupts the formation of microtubules. This leads to cell cycle arrest and ultimately cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chloroacetyl-3-demethylthiocolchicine include inhibition of cell division, induction of apoptosis, and disruption of the cytoskeleton. It has also been shown to have anti-inflammatory properties, which may be beneficial in treating certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Chloroacetyl-3-demethylthiocolchicine in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, its toxicity and potential side effects must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 3-Chloroacetyl-3-demethylthiocolchicine. One area of interest is the development of new analogs with improved potency and selectivity. Another area is the investigation of the compound's potential use in combination with other drugs for synergistic effects. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of 3-Chloroacetyl-3-demethylthiocolchicine.

Synthesis Methods

The synthesis of 3-Chloroacetyl-3-demethylthiocolchicine involves the reaction of colchicine with chloroacetyl chloride in the presence of a base. The resulting compound is then demethylated using a reagent such as boron tribromide to yield 3-Chloroacetyl-3-demethylthiocolchicine.

properties

CAS RN

148731-66-2

Product Name

3-Chloroacetyl-3-demethylthiocolchicine

Molecular Formula

C23H24ClNO6S

Molecular Weight

478 g/mol

IUPAC Name

[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl] 2-chloroacetate

InChI

InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(31-20(28)11-24)22(29-2)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1

InChI Key

KXBYMXNKGWHCBS-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl

Other CAS RN

148731-66-2

synonyms

3-CATC
3-chloroacetyl-3-demethylthiocolchicine

Origin of Product

United States

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